4,4-Difluoropiperidine-2-carboxylic acid hydrochloride
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Overview
Description
4,4-Difluoropiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClF2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 4-position and a carboxylic acid group at the 2-position makes this compound unique. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoropiperidine-2-carboxylic acid hydrochloride typically involves the fluorination of piperidine derivatives. One common method involves the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually argon, to prevent unwanted side reactions. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination reactions. The process begins with the preparation of piperidine derivatives, followed by fluorination using agents like DAST or sulfur tetrafluoride. The reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity. The final product is isolated and purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4,4-Difluoropiperidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4,4-Difluoropiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoropiperidine-2-carboxylic acid hydrochloride
- 4,4-Difluoropiperidine hydrochloride
- 2,2-Difluoropiperidine-4-carboxylic acid hydrochloride
Uniqueness
4,4-Difluoropiperidine-2-carboxylic acid hydrochloride is unique due to the presence of two fluorine atoms at the 4-position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and enhances its utility in various applications .
Properties
IUPAC Name |
4,4-difluoropiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-2-9-4(3-6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUCQGWACSXVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243509-76-2 |
Source
|
Record name | 4,4-difluoropiperidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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